2-Bromoethyl acetate 2-Bromoethyl acetate
Brand Name: Vulcanchem
CAS No.: 927-68-4
VCID: VC21078505
InChI: InChI=1S/C4H7BrO2/c1-4(6)7-3-2-5/h2-3H2,1H3
SMILES: CC(=O)OCCBr
Molecular Formula: C4H7BrO2
Molecular Weight: 167 g/mol

2-Bromoethyl acetate

CAS No.: 927-68-4

Cat. No.: VC21078505

Molecular Formula: C4H7BrO2

Molecular Weight: 167 g/mol

* For research use only. Not for human or veterinary use.

2-Bromoethyl acetate - 927-68-4

Specification

CAS No. 927-68-4
Molecular Formula C4H7BrO2
Molecular Weight 167 g/mol
IUPAC Name 2-bromoethyl acetate
Standard InChI InChI=1S/C4H7BrO2/c1-4(6)7-3-2-5/h2-3H2,1H3
Standard InChI Key RGHQKFQZGLKBCF-UHFFFAOYSA-N
SMILES CC(=O)OCCBr
Canonical SMILES CC(=O)OCCBr

Introduction

Basic Information and Identification

2-Bromoethyl acetate (C₄H₇BrO₂) is an organic ester characterized by a bromine atom on the second carbon of an ethyl chain attached to an acetate group. The compound has several synonyms in scientific literature and commercial contexts.

Identification and Nomenclature

Table 1: Identification Parameters of 2-Bromoethyl Acetate

ParameterInformation
IUPAC Name2-Bromoethyl acetate
CAS Registry Number927-68-4
Molecular FormulaC₄H₇BrO₂
Molecular Weight167.00 g/mol
InChI KeyRGHQKFQZGLKBCF-UHFFFAOYSA-N
MDL NumberMFCD00000235
SMILESCC(=O)OCCBr

The compound is known by several synonyms including bromoethyl acetate, 1-acetoxy-2-bromoethane, 2-bromoethylacetate, ethanol, 2-bromo-, acetate, 1-bromo-2-acetoxyethane, acetic acid 2-bromoethyl ester, beta-bromoethyl acetate, and 2-bromoethyl ethanoate .

Physical and Chemical Properties

2-Bromoethyl acetate presents as a clear colorless to light yellow liquid under standard conditions. Its physical and chemical properties make it suitable for various laboratory and industrial applications.

Physical Properties

Table 2: Physical Properties of 2-Bromoethyl Acetate

PropertyValueReference
Physical State (20°C)Liquid
ColorClear colorless to light yellow to light orange
Boiling Point159-162°C
Melting Point-14 to -13.8°C
Density1.514 g/mL at 25°C
Specific Gravity (20/20)1.52
Flash Point71°C (160°F)
Refractive Index1.45

Solubility Profile

The compound exhibits selective solubility in various solvents. It is very slightly soluble in ethanol but demonstrates good solubility in chloroform . This selective solubility profile is significant for purification processes and application in organic synthesis.

Chemical Stability and Reactivity

2-Bromoethyl acetate contains a reactive bromine moiety that makes it valuable as an alkylating agent in organic synthesis. The compound should be stored under inert atmosphere at room temperature, preferably in a cool and dark place below 15°C to maintain stability . The presence of the bromine atom renders this compound susceptible to nucleophilic substitution reactions, making it useful in the synthesis of various organic compounds.

Synthesis Methods

Various methods have been developed for the synthesis of 2-bromoethyl acetate, with approaches varying in complexity, yield, and scalability. Two principal methods are documented in the literature.

Bromination-Esterification Method

One industrial method for synthesizing 2-bromoethyl acetate involves a two-step process as described in a Chinese patent (CN101891615A) :

  • Bromination: Acetate and red phosphorus are combined in a reaction flask with an agitator, reflux exchanger, dropping funnel, and thermometer. The mixture is heated to 70°C, followed by the slow addition of bromine over 24 hours. After refluxing for 2-5 hours, the mixture is cooled, filtered, and distilled to remove hydrogen bromide and water (up to 140°C). The residue is then collected as monobromoacetic acid.

  • Esterification: The monobromoacetic acid is combined with ethanol and sulfuric acid in a reaction flask with an agitator, reflux exchanger, water trap, and thermometer. The mixture undergoes esterification with dehydration upon heating. The reaction is considered complete when water collection in the trap reaches approximately 18-19 mL.

  • Purification: The product undergoes neutralization to pH 8.5-8.8, followed by washing with water and 5% sodium carbonate solution. After drying with anhydrous calcium chloride, the organic layer is filtered and vacuum distilled. The fraction collected at 56-60°C under 14-16 mmHg vacuum pressure is the 2-bromoethyl acetate product.

The raw material proportions for this synthesis method are specified as follows :

Table 3: Raw Material Proportions for Bromination-Esterification Method

Raw MaterialProportion (parts by weight)
Bromine32-40 parts
Acetate12-16 parts
Red phosphorus4 parts
Ethanol12-16 parts
Sulfuric acid1 part
Anhydrous calcium chlorideAs needed

Protection of Alcohols Method

Another approach for synthesizing 2-bromoethyl acetate involves the protection of alcohols using acetyl derivatives :

  • A mixture of alcohol (1 mmol), isopropenyl acetate (0.45 mL, 4 mmol), and p-toluenesulfonic acid (p-TsOH, 4 mg, 0.02 mmol) in dichloromethane or acetonitrile (4 mL) is stirred at a specified temperature.

  • The reaction typically runs for 16-36 hours and is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is poured into 10 mL of 10% aqueous sodium hydrogen carbonate solution. The aqueous phase is extracted with ethyl acetate (3 × 10 mL), and the combined organic phases are washed with 10 mL of brine, dried over sodium sulfate, and evaporated under vacuum.

  • Purification by silica gel column chromatography yields the pure acetyl ester product.

This method has been reported to achieve yields of approximately 84% for 2-bromoethyl acetate .

Applications and Uses

2-Bromoethyl acetate has emerged as a significant compound in organic synthesis with diverse applications across several industries.

Industrial Applications

The compound serves as an important fine chemical with wide-ranging applications . Its reactive bromine group makes it particularly valuable in alkylation reactions and as an intermediate in complex synthetic pathways.

Pharmaceutical Applications

In pharmaceutical synthesis, 2-bromoethyl acetate functions as a special-purpose intermediate for medicinal compounds . The bromine functionality allows for further modification through nucleophilic substitution reactions, enabling the construction of more complex molecular architectures required in drug development.

Agricultural Chemical Synthesis

The compound plays a critical role in the production of agricultural chemicals and weedicides . Its reactivity profile makes it suitable for introducing specific functional groups in agrochemical synthesis, contributing to the development of effective pest control products.

General Organic Synthesis

As an important source material in organic synthesis, 2-bromoethyl acetate serves as a building block for constructing more complex molecules . Its ability to undergo various transformation reactions makes it a versatile reagent in both laboratory and industrial settings.

ParameterSpecificationReference
Purity≥98.0% (GC)
AppearanceColorless to light yellow to light orange clear liquid
Storage TemperatureRoom temperature (recommended in a cool and dark place, <15°C)
HS Number2915.39.4550

Packaging and Quantity Options

The compound is typically available in various quantities, including 25 g and 500 g packages , catering to both research laboratory needs and industrial requirements.

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